molecular formula C19H22ClNO3 B2715319 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide CAS No. 1798039-44-7

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide

Cat. No. B2715319
CAS RN: 1798039-44-7
M. Wt: 347.84
InChI Key: MSNSQCONBABMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide, also known as fenofibrate, is a synthetic drug that belongs to the class of fibrates. It is commonly used to treat high cholesterol and triglyceride levels in the blood. In

Scientific Research Applications

Comparative Metabolism in Liver Microsomes

A study by Coleman et al. (2000) compared the metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide, in human and rat liver microsomes. The research found that rat liver microsomes metabolized these herbicides to specific metabolites to a greater extent than human liver microsomes. This differential metabolism could have implications for understanding species-specific responses to exposure and the underlying mechanisms of toxicity or efficacy of related compounds (Coleman et al., 2000).

Herbicide Inhibition Mechanisms

Research on chloroacetamides, such as alachlor and metazachlor, which share functional groups with 2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide, has elucidated their mechanism of action as pre-emergent or early post-emergent herbicides. These compounds are used to control annual grasses and broad-leaved weeds by inhibiting fatty acid synthesis in target plants, as described in a study on the green alga Scenedesmus acutus by Weisshaar and Böger (1989) (Weisshaar & Böger, 1989).

Radiosynthesis for Metabolism and Mode of Action Studies

Latli and Casida (1995) developed a methodology for the radiosynthesis of chloroacetanilide herbicides, including acetochlor, to study their metabolism and mode of action at high specific activities. This approach enables detailed investigation into how similar compounds interact with biological systems at the molecular level (Latli & Casida, 1995).

Powder Diffraction Data for Derivatives

Olszewska et al. (2009) provided new powder diffraction data for derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, offering insights into the crystalline structures of potential pesticide compounds. This data contributes to the understanding of physical properties and stability of such compounds, which is crucial for their development and application in agricultural settings (Olszewska et al., 2009).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNSQCONBABMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)COC1=CC=C(C=C1)Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-methoxy-2-phenylbutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.